molecular formula C17H25NO4 B8124994 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid

8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid

Cat. No.: B8124994
M. Wt: 307.4 g/mol
InChI Key: ATQDDJPIMGNCHZ-UHFFFAOYSA-N
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Description

8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid is an organic compound that features a benzyloxycarbonyl (Cbz) protected amino group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of 2-methyloctanoic acid with benzyl chloroformate in the presence of a base such as triethylamine to form the Cbz-protected amino acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of oxidized derivatives of the carboxylic acid.

    Reduction: Removal of the Cbz group to yield the free amino acid.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during synthetic transformations, allowing for selective reactions at other functional sites. Upon deprotection, the free amino group can participate in further biochemical interactions.

Comparison with Similar Compounds

    Quisqualic Acid Analogs: Compounds containing hydantoin and imidazolidinone moieties.

    Other Cbz-Protected Amino Acids: Compounds with similar protective groups but different carbon chain lengths or functional groups.

Uniqueness: 8-(((Benzyloxy)carbonyl)amino)-2-methyloctanoic acid is unique due to its specific combination of a Cbz-protected amino group and a carboxylic acid functional group, which allows for versatile synthetic applications and potential biological activity.

Properties

IUPAC Name

2-methyl-8-(phenylmethoxycarbonylamino)octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-14(16(19)20)9-5-2-3-8-12-18-17(21)22-13-15-10-6-4-7-11-15/h4,6-7,10-11,14H,2-3,5,8-9,12-13H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQDDJPIMGNCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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